2-Ethyl-2-(methylamino)butanoic acid hydrochloride
Overview
Description
2-Ethyl-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the CAS Number: 610786-85-1 . It has a molecular weight of 181.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 246-247°C . It is a salt .Scientific Research Applications
Synthesis and Chemical Properties
- Study on Synthesis: A study detailed the synthesis of 4-(methylamino)butanoic acid, focusing on the use of N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide. The research optimized conditions for synthesizing 4-(methylamino) butanoic acid salts and its derivatives, which is relevant to the broader study of 2-Ethyl-2-(methylamino)butanoic acid hydrochloride (Peng, 2010).
Application in Synthesizing Other Compounds
Synthesis of Heterocycles
Reactivity of chloroacetylated β-enamino compounds, including the synthesis of various heterocycles, was explored in a study. Such research indirectly supports the utility of this compound in the synthesis of complex organic compounds (Braibante et al., 2002).
Thiazolecarboxylic Acid Derivatives
Another study focused on synthesizing N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, showing the versatility of similar compounds in creating complex molecular structures (Dovlatyan et al., 2004).
Biochemical Applications
- Anti-Gastric Cancer Activity: Research on the synthesis of a new heterocyclic compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, using a starting material related to this compound, showed potential anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Industrial and Material Science Applications
- Polyamide Hydrolysis: A study on the hydrolysis of polyamide, accelerated by small weak organic acids including butanoic acid, highlights the relevance of such compounds in material science and industrial applications (Hocker et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-2-(methylamino)butanoic acid hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined through further pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .
properties
IUPAC Name |
2-ethyl-2-(methylamino)butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKDAONUCRYWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.